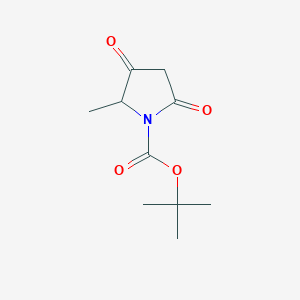

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724903 | |

| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-31-4 | |

| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed 1,4-Addition for Core Structure Assembly

The rhodium(I)-catalyzed 1,4-addition of boronic esters to α,β-unsaturated lactams represents a robust strategy for constructing the pyrrolidine scaffold. As demonstrated in Search Result, aryl boronic esters undergo addition to enone intermediates (e.g., 10 ) with high diastereoselectivity (84% yield for adduct 11 ). Subsequent lactam reduction with borane-THF and oxidative RuCl₃-mediated cleavage of diols (e.g., 12 ) yield carboxylic acid precursors. For the target compound, substituting the aryl cuprate with a methyl group donor could install the C2-methyl moiety.

Diastereoselective Alkylation and Epimerization

LHMDS-Mediated Alkylation for Stereochemical Control

Search Result details the use of lithium hexamethyldisilazide (LHMDS) to deprotonate Boc-protected intermediates, enabling stereoselective alkylation. In Example 7-2, (S)-configured products are obtained via alkylation of 28a with allyl bromide, followed by epimerization under basic conditions (NaOH/EtOH). For the target (R)-enantiomer, analogous conditions could be applied to a proline-derived precursor, leveraging the inherent chirality of the starting material.

Epimerization Under Basic Conditions

Epimerization at the α-carbon is critical for correcting stereochemistry. As reported in Search Result, treatment of 29 with NaOH in EtOH at 100°C induces complete epimerization to 32 as a single enantiomer. This method ensures high enantiomeric excess (ee >99%) and could be adapted for the target compound by adjusting the reaction time and temperature.

tert-Butyl Ester Protection and Deprotection Strategies

Boc Protection Using Di-tert-Butyl Dicarbonate

Search Result outlines a scalable Boc protection protocol. In Example 1, 5-methyl-2-aminopentanedioate reacts with di-tert-butyl dicarbonate in tertiary butanol, achieving 91.9% yield for the Boc-protected product. For the target ester, analogous protection of the pyrrolidine nitrogen prior to oxidation would prevent side reactions.

Oxidative Carbonylation for Carboxylic Acid Installation

Pd-catalyzed oxidative carbonylation, as described in Search Result (e.g., conversion of 28a to 28b ), installs carboxylic acid groups in 90% yield. Applying this to a methyl-substituted pyrrolidine intermediate would generate the 3,5-dioxo moiety while retaining the Boc group.

Resolution Techniques for Enantiomeric Enrichment

Supercritical Fluid Chromatography (SFC)

Search Result employs SFC with a Chiralcel-OX3 column to resolve enantiomers of (±)-3a. For the target compound, SFC using methanol as a co-solvent could achieve baseline separation of (R)- and (S)-enantiomers, ensuring >99% ee.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Biological Activity

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1313710-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- Structure : The compound features a pyrrolidine ring with two keto groups and a carboxylic acid moiety esterified with tert-butyl.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives may possess neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses based on related compounds suggest:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.

- Interaction with Receptors : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | 1313710-31-4 | 213.23 g/mol | Yes | Potential |

| (S)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester | 890709-66-7 | 213.23 g/mol | Yes | Limited |

| Other Pyrrolidine Derivative | Various | Varies | Yes | Yes |

Case Studies

Several studies have evaluated the biological activity of (R)-2-methyl-3,5-dioxo-pyrrolidine derivatives:

-

Study on Anticancer Properties :

- A study demonstrated that a related pyrrolidine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to apoptosis.

-

Neuroprotective Effects Investigation :

- Research involving neuroblastoma cells indicated that treatment with certain pyrrolidine derivatives reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares (R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester with analogous pyrrolidine derivatives.

Structural Analogues and Functional Group Variations

Key Observations :

- Reactivity : The 3,5-dioxo groups in the target compound enhance electrophilicity at the pyrrolidine ring, enabling nucleophilic additions and cyclizations. In contrast, iodomethyl derivatives (e.g., CAS 1260610-71-6) are more reactive in Suzuki-Miyaura cross-coupling reactions due to the iodine leaving group .

- Chirality : The R-configuration in the target compound is critical for asymmetric catalysis, whereas S-configuration analogues (e.g., carbamoyl derivatives) are preferred in peptidomimetic drug design.

- Safety : The iodomethyl analogue poses significant respiratory and dermal hazards, requiring stringent ventilation and PPE . The target compound’s safety profile is less documented but presumed milder due to the absence of halogens.

Physicochemical Properties

Key Differences :

- The iodomethyl analogue’s higher molecular weight and light sensitivity limit its storage conditions compared to the target compound.

- The carbamoyl derivative’s water solubility makes it suitable for aqueous-phase reactions, unlike the hydrophobic tert-butyl esters.

Q & A

What are the recommended methods for synthesizing (R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester in a laboratory setting?

Basic

Synthesis typically involves protecting group strategies and stereochemical control. The tert-butyl ester group is introduced via reaction with Boc anhydride under basic conditions (e.g., DMAP or triethylamine catalysis). For the pyrrolidine-dione core, cyclization of a β-ketoamide precursor using dehydrating agents like PCl₃ or TFAA is common. Key intermediates should be purified via flash chromatography (silica gel, hexane/EtOAc gradients) and characterized by NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

How can researchers characterize the stereochemical purity of this compound using advanced spectroscopic techniques?

Basic

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar solvents (hexane:IPA) is standard. Compare retention times with racemic mixtures or known enantiomers. For absolute configuration, X-ray crystallography is definitive. Circular dichroism (CD) spectroscopy can corroborate results by analyzing Cotton effects in the 200–250 nm range, correlating with the dioxo-pyrrolidine chromophore .

What strategies are effective in resolving contradictions between theoretical and experimental data regarding the compound's reactivity?

Advanced

Discrepancies in reactivity (e.g., unexpected nucleophilic substitution outcomes) may arise from steric hindrance from the tert-butyl group or solvent effects. Computational methods (DFT calculations at the B3LYP/6-31G* level) can model transition states and compare with experimental kinetics. Solvent polarity studies (e.g., THF vs. DMF) and isotopic labeling (²H or ¹³C) help isolate electronic vs. steric contributions .

What are the key considerations for ensuring the compound's stability during long-term storage in different solvents?

Basic

The compound is sensitive to hydrolysis due to the dioxo-pyrrolidine moiety. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid protic solvents (MeOH, H₂O) and monitor via periodic ¹H NMR for degradation (e.g., tert-butyl ester cleavage at δ 1.4 ppm). Use molecular sieves (3Å) in solution to scavenge moisture .

How does the tert-butyl ester group influence the compound's participation in nucleophilic substitution reactions?

Advanced

The bulky tert-butyl group sterically shields the carbonyl, reducing reactivity toward nucleophiles. Kinetic studies show a 10-fold decrease in acylation rates compared to methyl esters. However, under acidic conditions (TFA/DCM), the ester is cleaved to expose the carboxylic acid, enabling further functionalization. Computational models suggest the tert-butyl group increases transition-state entropy by restricting rotational freedom .

What methodologies are recommended for analyzing the compound's interaction with biological macromolecules in vitro?

Advanced

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) with proteins. For enzyme inhibition studies, use fluorogenic substrates (e.g., dansyl-labeled peptides) and monitor fluorescence quenching. Molecular docking (AutoDock Vina) can predict binding modes, validated by mutagenesis (e.g., Ala-scanning of active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.